molecular formula C10H24N2 B077796 N,N'-Diethyl-1,6-diaminohexane CAS No. 13093-05-5

N,N'-Diethyl-1,6-diaminohexane

Cat. No.: B077796
CAS No.: 13093-05-5
M. Wt: 172.31 g/mol
InChI Key: LDQWVRMGQLAWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Diethyl-1,6-diaminohexane: is an organic compound with the molecular formula C10H24N2 . It is a derivative of hexanediamine, where the amino groups at both ends of the hexane chain are substituted with ethyl groups. This compound is known for its applications in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Hexanediamine: One common method to synthesize N,N’-Diethyl-1,6-diaminohexane involves the alkylation of 1,6-hexanediamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods:

    Continuous Flow Process: In industrial settings, the synthesis of N,N’-Diethyl-1,6-diaminohexane can be achieved using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-Diethyl-1,6-diaminohexane can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: N,N’-Diethyl-1,6-diaminohexane can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

    Polymer Synthesis: N,N’-Diethyl-1,6-diaminohexane is used as a monomer in the synthesis of polyamides and polyurethanes.

Biology:

    Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules such as proteins and peptides.

Medicine:

    Drug Delivery: N,N’-Diethyl-1,6-diaminohexane is explored for its potential in drug delivery systems.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

    Interaction with Biomolecules: N,N’-Diethyl-1,6-diaminohexane interacts with biomolecules through hydrogen bonding and electrostatic interactions.

    Pathways: The compound can modulate various biochemical pathways by altering the structure and function of target biomolecules.

Comparison with Similar Compounds

    1,6-Hexanediamine: A primary diamine with similar structural features but without the ethyl substitutions.

    N,N’-Dimethyl-1,6-diaminohexane: A derivative with methyl groups instead of ethyl groups on the amino groups.

    Hexamethylenediamine: Another primary diamine used in polymer synthesis.

Uniqueness:

    N,N’-Diethyl-1,6-diaminohexane: stands out due to its ethyl substitutions, which provide unique steric and electronic properties.

Properties

IUPAC Name

N,N'-diethylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-3-11-9-7-5-6-8-10-12-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQWVRMGQLAWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065349
Record name 1,6-Hexanediamine, N,N'-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13093-05-5
Record name N1,N6-Diethyl-1,6-hexanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13093-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Hexanediamine, N1,N6-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,6-hexanediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Hexanediamine, N1,N6-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,6-Hexanediamine, N,N'-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-diethylhexamethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Diethyl-1,6-diaminohexane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-Diethyl-1,6-diaminohexane
Reactant of Route 3
Reactant of Route 3
N,N'-Diethyl-1,6-diaminohexane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N'-Diethyl-1,6-diaminohexane
Reactant of Route 5
N,N'-Diethyl-1,6-diaminohexane
Reactant of Route 6
N,N'-Diethyl-1,6-diaminohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.